molecular formula C19H24N4O4 B2681277 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946248-03-9

4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2681277
CAS No.: 946248-03-9
M. Wt: 372.425
InChI Key: URBIGBISCJWYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a pyrimidine ring substituted with a methoxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual action on acetylcholinesterase and neurotransmitter systems makes it a promising candidate for further research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-5-7-23(8-6-22)19(24)14-9-15(25-2)11-16(10-14)26-3/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBIGBISCJWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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